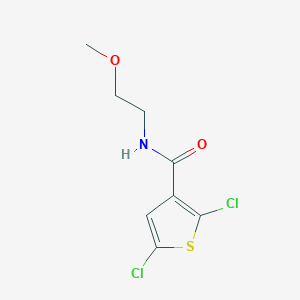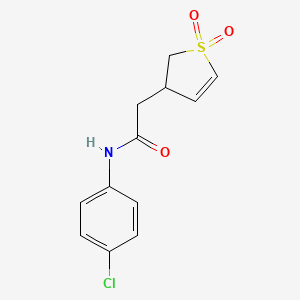
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide, also known as DMTC, is a synthetic compound that has been widely used in scientific research. DMTC is a thiophene derivative that has been shown to have potential therapeutic effects in various diseases.
Applications De Recherche Scientifique
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide exerts its pharmacological effects by modulating various signaling pathways in the cells. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide also inhibits the activity of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been shown to increase the levels of cAMP and cGMP in the cells, which can activate various downstream signaling pathways.
Biochemical and Physiological Effects
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been shown to have various biochemical and physiological effects in the cells. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide can induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide can also reduce the production of pro-inflammatory cytokines and chemokines by inhibiting the NF-κB pathway and activating the Nrf2 pathway. In addition, 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide can increase the levels of cAMP and cGMP in the cells, which can activate various downstream signaling pathways, such as the protein kinase A (PKA) pathway and the protein kinase G (PKG) pathway.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has several advantages for lab experiments. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide is a synthetic compound that can be easily synthesized in large quantities with high purity. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide is also stable under various conditions and can be stored for long periods of time without degradation. In addition, 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide has been extensively studied for its pharmacological effects, and its mechanism of action is well understood. However, 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide also has some limitations for lab experiments. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide is a relatively expensive compound, which can limit its use in large-scale experiments. 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide also has low solubility in water, which can limit its use in aqueous solutions.
Orientations Futures
There are several future directions for the research on 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide. One direction is to explore the potential therapeutic effects of 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide that can target specific signaling pathways in the cells. Furthermore, the use of 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide in combination with other drugs or therapies should be investigated to enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide should be explored to improve its bioavailability and reduce its toxicity.
Méthodes De Synthèse
The synthesis of 2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide involves the reaction of 2,5-dichlorothiophene-3-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane under reflux for several hours. After completion of the reaction, the product is isolated by filtration and recrystallization in a suitable solvent.
Propriétés
IUPAC Name |
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO2S/c1-13-3-2-11-8(12)5-4-6(9)14-7(5)10/h4H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPWAZPTJNCWLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=C(SC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-(2-methoxyethyl)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Thiophen-3-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]benzoic acid](/img/structure/B7462911.png)
![N-(2-cyanophenyl)-2-[[1-(4-methoxyphenyl)-2-methylpropyl]amino]propanamide](/img/structure/B7462930.png)

![1-[2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl)acetyl]imidazolidin-2-one](/img/structure/B7462941.png)

![3-[2-(2,4-Dichlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B7462953.png)

![2-[4-[[5-(4-Fluorophenyl)tetrazol-2-yl]methyl]piperazin-1-yl]pyrazine](/img/structure/B7462967.png)
![N-(4-methoxyphenyl)-4-[[2-[[(4-methylphenyl)-thiophen-2-ylmethyl]amino]acetyl]amino]benzamide](/img/structure/B7462974.png)
![N-(4-fluorophenyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7462983.png)

![N-[4-[2-(dimethylamino)-5-methyl-1,3-thiazol-4-yl]phenyl]acetamide;hydrochloride](/img/structure/B7463004.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)